molecular formula C10H8Cl2N4O B141926 Imibenconazole-debenzyl CAS No. 154221-27-9

Imibenconazole-debenzyl

Cat. No.: B141926
CAS No.: 154221-27-9
M. Wt: 271.1 g/mol
InChI Key: SUABSSUUOLEOOZ-UHFFFAOYSA-N
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Description

Imibenconazole-debenzyl is a chemical compound with the molecular formula C10H8Cl2N4O. It is primarily used as a reference standard for environmental analysis and testing. This compound is a derivative of imibenconazole, a fungicide used in pesticide formulations .

Preparation Methods

The synthetic routes and reaction conditions for Imibenconazole-debenzyl are not extensively documented in publicly available sources. it is known that the compound is produced for use in environmental analysis and testing . Industrial production methods likely involve standard organic synthesis techniques, including the use of appropriate reagents and catalysts to achieve the desired chemical transformations.

Chemical Reactions Analysis

Imibenconazole-debenzyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Imibenconazole-debenzyl has several scientific research applications, including:

    Environmental Analysis: It is used as a reference standard for the detection and quantification of pesticide residues in environmental samples.

    Chemistry: The compound is used in studies involving organic synthesis and reaction mechanisms.

    Biology and Medicine: Research involving the biological activity and potential therapeutic applications of imibenconazole derivatives.

    Industry: Used in the development and testing of new pesticide formulations and other agrochemical products.

Mechanism of Action

The mechanism of action of Imibenconazole-debenzyl involves its interaction with specific molecular targets and pathways. It acts as a sterol biosynthesis inhibitor, targeting the enzyme sterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Imibenconazole-debenzyl can be compared with other similar compounds, such as:

    Imibenconazole: The parent compound, used as a fungicide in pesticide formulations.

    Tebuconazole: Another triazole fungicide that inhibits sterol biosynthesis in fungi.

    Propiconazole: A triazole fungicide with a similar mechanism of action, used to control fungal diseases in crops.

This compound is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to its parent compound and other similar fungicides .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUABSSUUOLEOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016613
Record name Imibenconazole-desbenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154221-27-9
Record name Imibenconazole-desbenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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